molecular formula C19H19F3N2O4 B2793370 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide CAS No. 1396858-26-6

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2793370
CAS RN: 1396858-26-6
M. Wt: 396.366
InChI Key: XJLUOGZVGGIQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a novel inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. The inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to B-cell activation and proliferation. Inhibition of BTK by N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide blocks B-cell receptor signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has been shown to inhibit BTK activity in B-cells and reduce disease severity in mouse models of autoimmune diseases. In a study published in Cancer Research, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide induced apoptosis in CLL cells and inhibited B-cell receptor signaling. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has also been shown to inhibit B-cell activation and differentiation in vitro. In a study published in Arthritis Research & Therapy, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide reduced disease severity in a mouse model of rheumatoid arthritis by inhibiting B-cell activation and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in lab experiments include its selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential use in the treatment of B-cell malignancies and autoimmune diseases. The limitations of using N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in lab experiments include its high cost, limited availability, and potential off-target effects.

Future Directions

For research on N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide include the development of more efficient synthesis methods, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination with other therapies. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide may also have potential applications in the treatment of other B-cell-mediated diseases, such as multiple sclerosis and lupus. Further studies are needed to elucidate the full potential of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in the treatment of B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide involves several steps, starting from the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)-2-(2-methoxyethyl)acetamide in the presence of triethylamine to form the intermediate amide. The amide is then reacted with 2-oxoethyl isocyanate in the presence of N-methylmorpholine to form the final product, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide.

Scientific Research Applications

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study published in Cancer Research, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide was found to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia (CLL) cells. Another study published in Arthritis Research & Therapy showed that N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide reduced disease severity in a mouse model of rheumatoid arthritis. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has also been shown to inhibit B-cell activation and differentiation in vitro, suggesting its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-27-11-10-23-17(25)12-13-2-6-15(7-3-13)24-18(26)14-4-8-16(9-5-14)28-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLUOGZVGGIQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide

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